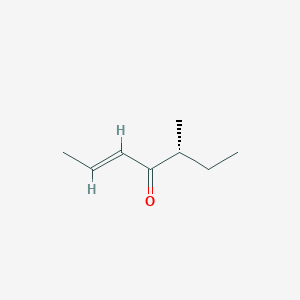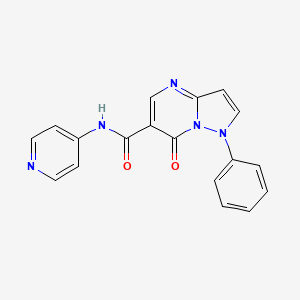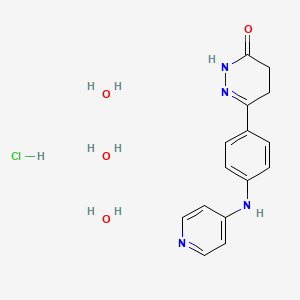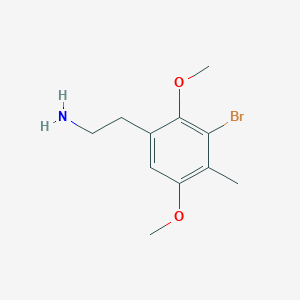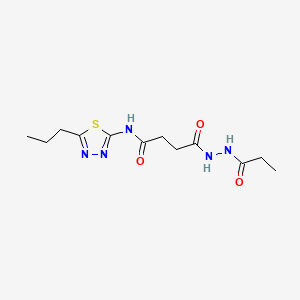
(E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid is a complex organic compound that features a piperidine ring, a benzoic acid moiety, and a butenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Butenyl Group: The butenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Coupling with Benzoic Acid: The final step involves coupling the piperidine-butenyl intermediate with benzoic acid using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoic acid moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
(E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and synthetic pathways.
Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
作用机制
The mechanism of action of (E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It could modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine-based pharmaceuticals.
Benzoic Acid Derivatives: Compounds such as benzocaine and other benzoic acid esters.
属性
CAS 编号 |
89605-74-3 |
|---|---|
分子式 |
C24H28N2O3 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
4-[2-oxo-2-[[(E)-1-(2-piperidin-1-ylphenyl)but-1-enyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C24H28N2O3/c1-2-8-21(20-9-4-5-10-22(20)26-15-6-3-7-16-26)25-23(27)17-18-11-13-19(14-12-18)24(28)29/h4-5,8-14H,2-3,6-7,15-17H2,1H3,(H,25,27)(H,28,29)/b21-8+ |
InChI 键 |
GZVRIPWGWKOZJZ-ODCIPOBUSA-N |
手性 SMILES |
CC/C=C(\C1=CC=CC=C1N2CCCCC2)/NC(=O)CC3=CC=C(C=C3)C(=O)O |
规范 SMILES |
CCC=C(C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


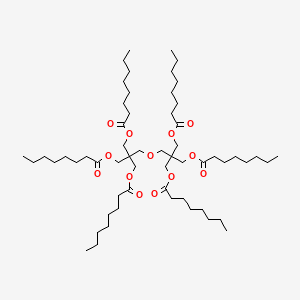
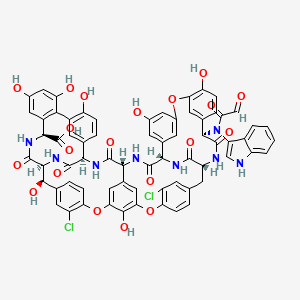
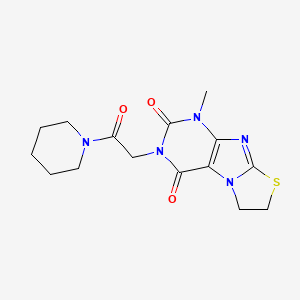
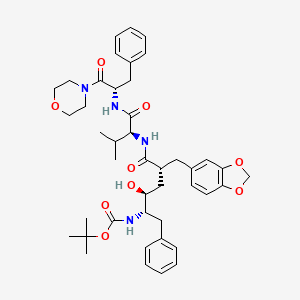
![ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)


